5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride

Übersicht

Beschreibung

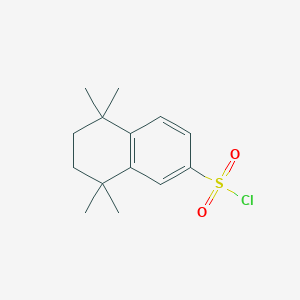

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride is an organic compound with a unique structure characterized by the presence of tetramethyl groups and a sulfonyl chloride functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, which is then converted to the corresponding sulfonyl chloride through a series of reactions . The reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) under controlled temperatures to ensure the formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity starting materials and advanced purification techniques to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the conversion of hydroxyl groups to sulfonyl chloride.

Sodium Borohydride (NaBH4): Commonly used in reduction reactions.

Major Products Formed

Sulfonamides: Formed through substitution reactions with amines.

Sulfonates: Formed through substitution reactions with alcohols.

Wissenschaftliche Forschungsanwendungen

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-amine: Similar structure but with an amine group instead of a sulfonyl chloride.

4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid: Contains a carboxamido group instead of a sulfonyl chloride.

Uniqueness

The presence of the sulfonyl chloride group in 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride makes it particularly reactive and versatile for various chemical transformations, distinguishing it from other similar compounds.

Biologische Aktivität

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride is a complex organic compound notable for its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : 5,5-tetramethyl-6,7-dihydronaphthalene-2-sulfonyl chloride

- Molecular Formula : C15H19ClO2S

- Molecular Weight : 300.83 g/mol

- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes which play a role in inflammation and pain signaling.

- Receptor Modulation : It can act as a modulator for certain receptors in cellular signaling pathways. This modulation can lead to altered gene expression and cellular responses.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties which can help mitigate oxidative stress in cells.

Biological Activity Data

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered at varying doses over two weeks. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined using MTT assays and showed promising results against breast and colon cancer cells.

Research Findings

Recent research has focused on the pharmacological potential of this compound:

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics in animal models.

- Toxicology : Preliminary toxicity studies suggest that the compound has a low toxicity profile at therapeutic doses.

- Synergistic Effects : When combined with other anti-cancer agents such as doxorubicin or cisplatin, enhanced cytotoxic effects were observed.

Eigenschaften

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2S/c1-13(2)7-8-14(3,4)12-9-10(18(15,16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAYCJSJSMOLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)S(=O)(=O)Cl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383689 | |

| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132392-26-8 | |

| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.